7,4'-di-O-galloyltricetiflavan
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Description
7,4'-di-O-galloyltricetiflavan is a diester obtained by the formal condensation of gallic acid with the hydroxy groups at positions 7 and 4' of 3',4',5',5,7-pentahydroxyflavan. Isolated from the leaves of Pithecellobium clypearia, it exhibits antiviral activity. It has a role as a metabolite and an antiviral agent. It is a diester, a gallate ester and a trihydroxyflavan. It derives from a flavan.
Scientific Research Applications
Antiviral Properties
7,4'-di-O-galloyltricetiflavan, isolated from Pithecellobium clypearia, has demonstrated notable antiviral properties. It shows inhibitory effects against various viruses, including respiratory syncytial virus, influenza A (H1N1) virus, Coxsackie B3 virus, and Herpes simplex virus type 1. These findings suggest its potential application in the development of antiviral therapies (Li et al., 2006).
Anti-Inflammatory and Immunomodulatory Effects
Studies have shown that this compound can inhibit the expression of proinflammatory cytokines such as IL-6 or MCP-1. These cytokines are induced by the influenza H1N1 virus in human lung carcinoma cells, indicating the compound's potential role in modulating immune responses and inflammation (Kang et al., 2014).
Antibacterial and Antidiabetic Components
This compound has been identified as an active component in Archidendron clypearia, exhibiting antibacterial and antidiabetic properties. This compound's ability to bind to key enzyme pockets with significant binding energy highlights its potential in developing antibacterial and antidiabetic products (Ji et al., 2023).
Neuroprotective Activity
This compound has been identified as a natural flavonoid with potential neuroprotective activity. It has been explored for its ability to inhibit β-amyloid aggregation, a key process in Alzheimer's disease, and has demonstrated neuroprotective activities against oxidative stress-induced damage in human neuroblastoma cells (Shi et al., 2020).
Antioxidant Properties
This compound has shown significant antioxidant properties, particularly in its ability to scavenge hydroperoxyl radicals (HOO•). Its efficacy in polar environments like water is notably higher than other natural antioxidants such as trans-resveratrol or ascorbic acid, making it a promising natural antioxidant (Hieu et al., 2022).
Properties
Molecular Formula |
C29H22O14 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[2-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxyphenyl]-5-hydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C29H22O14/c30-16-9-14(41-28(39)12-5-17(31)25(37)18(32)6-12)10-24-15(16)1-2-23(42-24)11-3-21(35)27(22(36)4-11)43-29(40)13-7-19(33)26(38)20(34)8-13/h3-10,23,30-38H,1-2H2 |
InChI Key |
LRBYDVJXPROTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2OC1C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Origin of Product |
United States |
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